molecular formula C20H18ClF2NO2S B3138799 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile CAS No. 471905-01-8

2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile

Cat. No.: B3138799
CAS No.: 471905-01-8
M. Wt: 409.9 g/mol
InChI Key: FBJSSDVJDCQIIG-UHFFFAOYSA-N
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Description

The compound 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile is a chemically synthesized molecule featuring a cyclohexyl ring substituted with a chlorophenylsulfonyl and difluorophenyl group. This compound’s structure makes it potentially useful in various scientific research and industrial applications due to its unique reactivity and properties.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

The synthesis of 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile typically begins with the preparation of the key intermediates such as 4-(4-chlorophenylsulfonyl)cyclohexanone and 4-(2,5-difluorophenyl)cyclohexanone. These intermediates undergo a series of reactions, including nucleophilic substitutions and addition reactions, to achieve the final product.

  • Industrial Production Methods

On an industrial scale, the production might involve optimized reaction conditions such as specific temperature controls, solvent choices, and catalyst use to maximize yields and purity while maintaining cost-effectiveness. Methods like batch processing or continuous flow systems are often employed to ensure efficiency and scalability.

Chemical Reactions Analysis

  • Types of Reactions

The compound can undergo several types of reactions:

  • Oxidation: : Conversion to sulfoxides or sulfones.

  • Reduction: : Conversion of nitrile to amine.

  • Substitution: : Electrophilic aromatic substitutions due to the aromatic rings.

  • Common Reagents and Conditions

Reactions typically involve:

  • Oxidizing agents like hydrogen peroxide or mCPBA.

  • Reducing agents such as lithium aluminum hydride (LiAlH4).

  • Various bases or acids for catalyzing substitution reactions.

  • Major Products

The major products from these reactions vary:

  • From oxidation, you get sulfoxides or sulfones.

  • From reduction, you achieve primary amines.

  • Substitution products depend on the substituents introduced onto the aromatic rings.

Scientific Research Applications

The compound's structural complexity and functional groups make it valuable in different fields:

  • Chemistry: : As a precursor in the synthesis of more complex molecules.

  • Biology and Medicine: : Potential roles in pharmacological studies, especially those involving receptor binding due to its distinctive aromatic groups.

  • Industry: : Possible use as an intermediate in the production of agrochemicals, polymers, and dyes.

Mechanism of Action

In biological systems, the compound may exert effects by interacting with specific molecular targets such as enzymes or receptors. The presence of chlorophenyl and difluorophenyl groups could facilitate binding to hydrophobic pockets within proteins, modulating their activity. Pathways involved often include those related to signal transduction or metabolic processes.

Comparison with Similar Compounds

Compared to similar compounds such as other cyclohexyl derivatives or those with sulfonyl or difluorophenyl groups, 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile stands out due to its dual aromatic substitution pattern, offering unique reactivity and interaction potential.

Similar compounds include:

  • 4-(4-chlorophenylsulfonyl)cyclohexylacetonitrile

  • 4-(2,5-difluorophenyl)cyclohexylacetonitrile

  • Other cyclohexylacetonitrile derivatives

This detailed dive into the compound showcases its synthetic versatility and application potential across various scientific and industrial fields. Fascinating stuff, right?

Properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2NO2S/c21-15-1-4-17(5-2-15)27(25,26)20(10-7-14(8-11-20)9-12-24)18-13-16(22)3-6-19(18)23/h1-6,13-14H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJSSDVJDCQIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC#N)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile
Reactant of Route 2
2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile
Reactant of Route 4
2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile

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